molecular formula C20H25ClN2O B1402425 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride CAS No. 1361111-49-0

3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride

Cat. No.: B1402425
CAS No.: 1361111-49-0
M. Wt: 344.9 g/mol
InChI Key: KQHOTPLNSFCYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

BPMC is a compound with the molecular formula C20H25ClN2O. Its physical and chemical properties would be determined by this structure, but specific details about these properties are not provided in the available resources .

Scientific Research Applications

Pharmaceutical Uses and Chemical Properties

  • Biphenyl-Based Compounds in Medicine

    Biphenyl-based compounds, similar in structure to 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride, are significant in treatments of hypertension and inflammation, with many in development for pharmaceutical applications. These compounds have been synthesized and analyzed for their potential anti-tyrosinase activities, exhibiting significant inhibitory effects comparable to standard inhibitors like kojic acid. This indicates their potential use in pharmaceuticals targeting specific enzymatic activities (Kwong et al., 2017).

  • Spectroscopic Properties and Quantum Mechanical Study

    The related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, has been thoroughly studied for its spectroscopic properties using techniques like FT-IR, NMR, and UV. This study provides insights into the chemical behavior of similar compounds, helping in understanding their reactivity and interaction in biological systems (Devi, Bishnoi, & Fatma, 2020).

Chemical Synthesis and Reactivity

  • Cytotoxic Heterocyclic Compounds: A series of diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives, structurally similar to this compound, have shown promising growth inhibitory effects in in vitro cytotoxic activity tests against certain cell lines. This highlights their potential in the development of novel cancer therapies (Mansour et al., 2020).

Luminescence and Photocatalytic Activities

  • Luminescence Sensing: Research on Zn(II)/Co(II) coordination polymers based on pyridinephenyl bifunctional ligand, a class including compounds like this compound, demonstrated excellent luminescence sensing capabilities. These polymers can sense Fe3+ cations and Cr2O72−/CrO42− anions, as well as antibiotics in aqueous solutions, suggesting their potential use in environmental monitoring and bio-detection applications (Xue et al., 2021).

Mechanism of Action

Safety and Hazards

Specific safety and hazard information for BPMC is not provided in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing BPMC .

Biochemical Analysis

Biochemical Properties

3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The compound’s interactions with proteins can lead to changes in protein conformation and function, which may affect cellular processes such as signal transduction and gene expression .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes can impact cellular metabolism, potentially altering the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, molecular docking studies have shown that the compound can interact with Akt, a key protein in cell survival and growth pathways . These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity or gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially influencing metabolic flux and metabolite levels . For example, the compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of amino acids . These interactions can have downstream effects on cellular metabolism and overall cellular function .

Properties

IUPAC Name

N,N-dimethyl-3-[(4-phenylphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c1-22(2)19(23)20(12-13-21-15-20)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17;/h3-11,21H,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHOTPLNSFCYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCNC1)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 2
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 3
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 4
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 5
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.